molecular formula C19H22N4O2 B6454897 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-81-1

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454897
CAS No.: 2549034-81-1
M. Wt: 338.4 g/mol
InChI Key: QUCFYEKODMHTOI-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused to a pyridazine ring, with a shared nitrogen atom at the 1,2-b position . The compound is substituted at position 2 with a bulky tert-butyl group and at position 6 with a carboxamide moiety linked to a 4-ethoxyphenyl aromatic ring. These structural features influence its physicochemical properties, such as lipophilicity (tert-butyl) and metabolic stability (ethoxy group), while the carboxamide group may enhance hydrogen-bonding interactions with biological targets .

Synthetically, imidazo[1,2-b]pyridazines are typically prepared via condensation reactions between substituted pyridazines and haloacetaldehyde derivatives or through transition-metal-catalyzed cross-coupling strategies. Copper and palladium catalysts are commonly employed, as noted in established protocols . The tert-butyl and ethoxyphenyl substituents likely require regioselective functionalization, leveraging methods such as Buchwald-Hartwig amidation or Suzuki-Miyaura coupling for aryl-aryl bond formation .

Properties

IUPAC Name

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-5-25-14-8-6-13(7-9-14)20-18(24)15-10-11-17-21-16(19(2,3)4)12-23(17)22-15/h6-12H,5H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCFYEKODMHTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-tert-butyl-N-(4-ethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

YPC-21440 and YPC-21813 Series (Pan-Pim Kinase Inhibitors)

These compounds, such as (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440), share the imidazo[1,2-b]pyridazine core but differ in substituents. Key distinctions include:

  • Substituent Diversity : YPC-21440 features a methylpiperazinyl-phenyl group at position 3 and a thiazolidinedione moiety at position 6, whereas the target compound has a tert-butyl group at position 2 and a 4-ethoxyphenyl carboxamide at position 4.
  • Pharmacological Impact : The piperazine and thiazolidinedione groups in YPC-21440 enhance solubility and kinase-binding affinity, whereas the tert-butyl group in the target compound may improve metabolic stability by steric hindrance .

Thiophene- and Bromophenyl-Substituted Derivatives

Compounds like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () exhibit extended aromatic systems (e.g., benzimidazolo-triazoles) and halogen substituents. Comparatively:

  • The ethoxy group in the target compound offers moderate polarity, balancing solubility and membrane permeability.
  • Synthetic Complexity : Bromophenyl derivatives often require multi-step halogenation, whereas the ethoxyphenyl group in the target compound can be introduced via simpler etherification .

Comparison with Imidazo[1,2-a]pyridines

Compounds like N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3, ) highlight differences in ring fusion:

  • Core Structure : Imidazo[1,2-a]pyridines lack the pyridazine ring, reducing nitrogen content and altering electron distribution.
  • Bioactivity: The pyridazine ring in the target compound may enhance interactions with ATP-binding pockets in kinases, a property less pronounced in imidazo[1,2-a]pyridines .

Data Tables

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Name / ID Core Structure Key Substituents Pharmacological Notes
Target Compound Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-(4-ethoxyphenyl)carboxamide Likely kinase inhibition; improved metabolic stability
YPC-21440 () Imidazo[1,2-b]pyridazine 3-(4-methylpiperazinyl)phenyl, thiazolidinedione Pan-Pim kinase inhibitor; enhanced solubility
1-(4-Bromophenyl)-... () Benzoimidazo-triazole 4-bromophenyl, thiophene High lipophilicity; potential CYP450 interactions
cpd 3 () Imidazo[1,2-a]pyridine Pyrid-2-yl, phenylcarboxamide Moderate kinase affinity; simpler synthesis

Research Findings and Trends

  • Kinase Inhibition: Imidazo[1,2-b]pyridazines with piperazinyl groups (e.g., YPC-21440) show nanomolar IC₅₀ values against Pim kinases, suggesting the target compound’s tert-butyl and ethoxyphenyl groups may similarly optimize steric and electronic interactions .
  • Metabolic Stability : Ethoxy substituents resist oxidative metabolism better than methyl or bromine groups, as seen in comparative ADME studies .
  • Synthetic Efficiency : Transition-metal-catalyzed methods () reduce step counts compared to traditional halogenation pathways .

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